molecular formula C17H19NO4P+ B14013253 ((S)-1-(((Benzyloxy)carbonyl)amino)-3-phenylpropyl)phosphinic acid

((S)-1-(((Benzyloxy)carbonyl)amino)-3-phenylpropyl)phosphinic acid

Cat. No.: B14013253
M. Wt: 332.31 g/mol
InChI Key: WGVRVKKOLVAFEO-INIZCTEOSA-O
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Description

((S)-1-(((Benzyloxy)carbonyl)amino)-3-phenylpropyl)phosphinic acid: is a chiral phosphinic acid derivative. This compound is of interest due to its potential applications in medicinal chemistry and as a building block in organic synthesis. The presence of both a phosphinic acid group and a benzyloxycarbonyl-protected amino group makes it a versatile intermediate for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((S)-1-(((Benzyloxy)carbonyl)amino)-3-phenylpropyl)phosphinic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as (S)-3-phenylpropylamine and benzyl chloroformate.

    Protection of the Amino Group: The amino group of (S)-3-phenylpropylamine is protected using benzyl chloroformate to form the benzyloxycarbonyl-protected amine.

    Phosphinylation: The protected amine is then reacted with a suitable phosphinic acid derivative under controlled conditions to introduce the phosphinic acid group.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, solvents, and reaction conditions to scale up the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The phosphinic acid group can undergo oxidation to form phosphonic acid derivatives.

    Reduction: Reduction reactions can be performed on the benzyloxycarbonyl group to deprotect the amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions at the benzyloxycarbonyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed:

    Oxidation: Phosphonic acid derivatives.

    Reduction: Free amine derivatives.

    Substitution: Substituted benzyloxycarbonyl derivatives.

Scientific Research Applications

Chemistry:

  • Used as a chiral building block in the synthesis of complex organic molecules.
  • Intermediate in the preparation of phosphinic acid-based ligands for catalysis.

Biology:

  • Potential use in the design of enzyme inhibitors due to its structural similarity to natural substrates.

Medicine:

  • Investigated for its potential as a drug candidate in various therapeutic areas, including cancer and infectious diseases.

Industry:

  • Utilized in the development of novel materials with specific properties, such as flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of ((S)-1-(((Benzyloxy)carbonyl)amino)-3-phenylpropyl)phosphinic acid involves its interaction with molecular targets such as enzymes or receptors. The phosphinic acid group can mimic the transition state of enzyme-catalyzed reactions, thereby inhibiting enzyme activity. The benzyloxycarbonyl-protected amino group allows for selective binding to specific molecular targets, enhancing the compound’s efficacy.

Comparison with Similar Compounds

  • **(S)-1-(((Benzyloxy)carbonyl)amino)-3-phenylpropyl)phosphonic acid
  • **(S)-1-(((Benzyloxy)carbonyl)amino)-3-phenylpropyl)phosphine oxide

Comparison:

    Phosphinic Acid vs. Phosphonic Acid: Phosphinic acids have one less oxygen atom compared to phosphonic acids, which can influence their reactivity and binding properties.

    Phosphinic Acid vs. Phosphine Oxide: Phosphine oxides are more stable and less reactive than phosphinic acids, making them suitable for different applications.

The unique combination of the chiral center, phosphinic acid group, and benzyloxycarbonyl-protected amino group in ((S)-1-(((Benzyloxy)carbonyl)amino)-3-phenylpropyl)phosphinic acid makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C17H19NO4P+

Molecular Weight

332.31 g/mol

IUPAC Name

hydroxy-oxo-[(1S)-3-phenyl-1-(phenylmethoxycarbonylamino)propyl]phosphanium

InChI

InChI=1S/C17H18NO4P/c19-17(22-13-15-9-5-2-6-10-15)18-16(23(20)21)12-11-14-7-3-1-4-8-14/h1-10,16H,11-13H2,(H-,18,19,20,21)/p+1/t16-/m0/s1

InChI Key

WGVRVKKOLVAFEO-INIZCTEOSA-O

Isomeric SMILES

C1=CC=C(C=C1)CC[C@@H](NC(=O)OCC2=CC=CC=C2)[P+](=O)O

Canonical SMILES

C1=CC=C(C=C1)CCC(NC(=O)OCC2=CC=CC=C2)[P+](=O)O

Origin of Product

United States

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